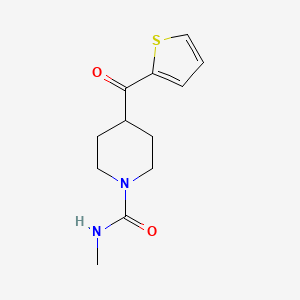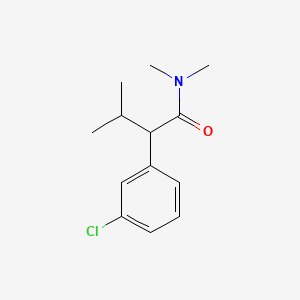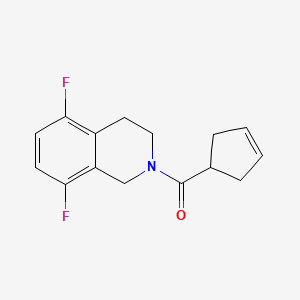![molecular formula C12H12FNOS B7630314 4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)
4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole is a chemical compound that belongs to the oxazole class of compounds. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer properties by inhibiting the activity of various enzymes and proteins involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole possesses significant anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of various enzymes and proteins involved in the inflammatory and cancer pathways. It has also been shown to possess anti-tuberculosis activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole in lab experiments is its potential as a lead compound for the development of new anti-inflammatory and anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research on 4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole. One direction is the development of new analogs of the compound with improved solubility and potency. Another direction is the investigation of the compound's potential as an anti-tuberculosis agent. Additionally, the compound's mechanism of action could be further elucidated to better understand its anti-inflammatory and anti-cancer properties. Finally, the compound's potential as a lead compound for the development of new drugs could be further explored.
Conclusion:
In conclusion, 4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It possesses significant anti-inflammatory and anti-cancer properties and has been studied for its potential use as an anti-tuberculosis agent. Its mechanism of action is not fully understood, but it has been suggested that it exerts its effects by inhibiting the activity of various enzymes and proteins involved in the inflammatory and cancer pathways. While the compound has several advantages for use in lab experiments, its relatively low solubility in water can make it difficult to work with. There are several future directions for research on this compound, including the development of new analogs with improved solubility and potency, investigation of its potential as an anti-tuberculosis agent, and further elucidation of its mechanism of action.
Métodos De Síntesis
The synthesis of 4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole is a multi-step process that involves the reaction of several reagents. The synthesis begins with the reaction of 3-fluorobenzaldehyde and 2,4-pentanedione in the presence of a catalyst to form a chalcone intermediate. This intermediate is then reacted with thioacetic acid in the presence of a base to form the desired compound.
Aplicaciones Científicas De Investigación
4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess significant anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as an anti-tuberculosis agent.
Propiedades
IUPAC Name |
4-[(3-fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNOS/c1-8-12(9(2)15-14-8)7-16-11-5-3-4-10(13)6-11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZYGEZSTTUANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7630232.png)
![3-(Oxan-4-ylsulfonyl)-3-azatricyclo[4.2.1.02,5]nonane](/img/structure/B7630240.png)
![4-[(7-Chloro-1-benzothiophen-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B7630255.png)
![5-Bromo-3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B7630263.png)
![1-[(2,5-Dimethylthiophen-3-yl)methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B7630273.png)
![4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B7630293.png)
![2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile](/img/structure/B7630297.png)

![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)
![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)


![3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide](/img/structure/B7630350.png)